N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolo derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other proliferative conditions. The molecular formula of this compound is with a molecular weight of approximately 428.87 g/mol.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its structure, synthesis methods, and potential applications in research and development.
This compound is classified under the category of triazolo[4,5-d]pyrimidine derivatives, which are known for their diverse biological activities. It is also categorized as a thioacetamide, indicating the presence of a thioether functional group linked to an acetamide.
The synthesis of N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
The synthesis may require specific reagents and conditions such as:
The molecular structure of N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can be represented using various notations:
InChI=1S/C19H19Cl2N5OS/c20-13-3-7-15(8-4-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,24,28)
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2)F
The structural data indicates significant functional groups that contribute to its biological activity. The presence of chlorine atoms and the triazole ring are notable features that affect its pharmacological properties.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to ensure selectivity and yield. Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and purity.
The mechanism of action for N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide primarily involves interaction with specific biological targets such as receptor tyrosine kinases.
Studies indicate that modifications in the triazole structure can significantly alter binding affinity and efficacy against cancer cell lines.
The physical properties include:
Chemical properties include:
Relevant data from literature suggest that these properties influence its formulation in pharmaceutical applications.
N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several potential applications:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5